![molecular formula C8H7F3N2 B1459627 1-Methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine CAS No. 1264837-70-8](/img/structure/B1459627.png)
1-Methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine
Vue d'ensemble
Description
1-Methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine is a chemical compound with the CAS Number: 1264837-70-8. It has a molecular weight of 188.15 . The IUPAC name for this compound is (E)-1-methyl-2-(2,4,6-trifluorobenzylidene)hydrazine .
Molecular Structure Analysis
The InChI code for 1-Methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine is 1S/C8H7F3N2/c1-12-13-4-6-7(10)2-5(9)3-8(6)11/h2-4,12H,1H3/b13-4+ . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine is a solid substance .Applications De Recherche Scientifique
Electronic Structure and Organic Semiconductors
A theoretical and experimental study on oligothiophenes terminated by a perfluorophenyl hydrazine unit, similar in structure to the specified hydrazine compound, highlighted its impact on electronic structure, facilitating lower ionization energies and supporting the presence of intermolecular hydrogen bonds. These characteristics suggest its utility in developing p-type semiconducting organic materials with enhanced electronic properties (Lukes et al., 2016).
Colorimetric Sensors for Acetate Ion
Research on novel hydrazones, including compounds with structural motifs related to the specified hydrazine, demonstrated their application as colorimetric sensors for selective detection of acetate ions. The interaction with acetate ions results in a visible color change, indicating potential for environmental monitoring and analytical chemistry applications (Gupta et al., 2014).
Antimicrobial Activities
Another study investigated the antimicrobial activities of hydrazine derivatives, revealing that they possess antifungal activity against specific strains. This suggests the potential of such compounds in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (Gupta et al., 2014).
Chemical Reactivity and Stability
The chemical reactivity and stability of various hydrazine derivatives were analyzed through molecular docking and dynamics simulation studies, with findings indicating potential antitumor activities. Such compounds, including those structurally related to the specified hydrazine, could be promising candidates for pharmaceutical research, particularly in cancer therapy (Mary et al., 2021).
Safety And Hazards
The safety information for 1-Methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine indicates that it has the GHS07 pictogram. The hazard statements include H302, H312, and H332, which suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Propriétés
IUPAC Name |
N-[(E)-(2,4,6-trifluorophenyl)methylideneamino]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2/c1-12-13-4-6-7(10)2-5(9)3-8(6)11/h2-4,12H,1H3/b13-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHNBAKYBWJJNF-YIXHJXPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN=CC1=C(C=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/N=C/C1=C(C=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



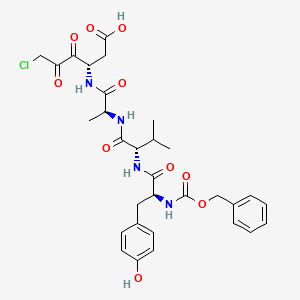
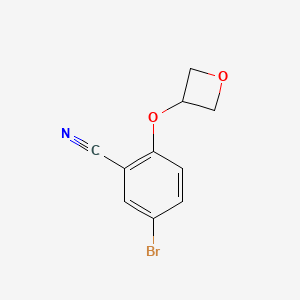

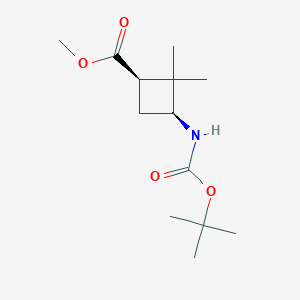

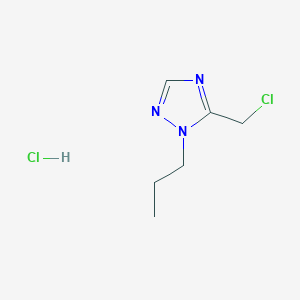

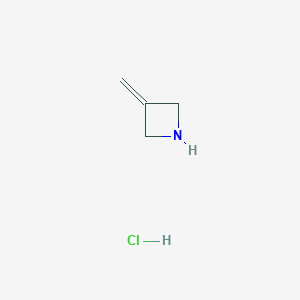
![2-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]acetamide](/img/structure/B1459558.png)




